Petasin Petasin Petasin is an enoate ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of (1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-(prop-1-en-2-yl)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-ol. It has a role as a plant metabolite, a vasodilator agent, an anti-allergic agent and an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} activator. It is a sesquiterpenoid, an enone, an alicyclic ketone and an enoate ester. It derives from an angelic acid.
Brand Name: Vulcanchem
CAS No.: 26577-85-5
VCID: VC0038403
InChI: InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
SMILES: CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

Petasin

CAS No.: 26577-85-5

Main Products

VCID: VC0038403

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

Purity: >=98%(HPLC)

Petasin - 26577-85-5

CAS No. 26577-85-5
Product Name Petasin
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1
Standard InChIKey ISTBXSFGFOYLTM-NZEDGPFZSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C
SMILES CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Canonical SMILES CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C
Appearance Powder
Description Petasin is an enoate ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of (1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-(prop-1-en-2-yl)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-ol. It has a role as a plant metabolite, a vasodilator agent, an anti-allergic agent and an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} activator. It is a sesquiterpenoid, an enone, an alicyclic ketone and an enoate ester. It derives from an angelic acid.
Purity >=98%(HPLC)
Synonyms (Z)-2-Methyl-2-butenoic acid (1R)-1,2,3,4,6,7,8,8a-octahydro-1β,8aβ-dimethyl-7α-(1-methylethenyl)-6-oxonaphthalen-2α-yl ester;(Z)-2-Methyl-2-butenoic acid [(3S)-3α-isopropenyl-4aβ,5β-dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-oxonaphthalene]-6α-yl ester;(
Reference 1: Steiert SA, Zissler UM, Chaker AM, Esser-von-Bieren J, Dittlein D, Guerth F,
Jakwerth CA, Piontek G, Zahner C, Drewe J, Traidl-Hoffmann C, Schmidt-Weber CB,
Gilles S. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated
by inhibition of the STAT pathway. Biofactors. 2017 May 6;43(3):388-399. doi:
10.1002/biof.1349. Epub 2017 Jan 31. PubMed PMID: 28139053.


2: Lee KP, Kang S, Noh MS, Park SJ, Kim JM, Chung HY, Je NK, Lee YG, Choi YW, Im
DS. Therapeutic effects of s-petasin on disease models of asthma and peritonitis.
Biomol Ther (Seoul). 2015 Jan;23(1):45-52. doi: 10.4062/biomolther.2014.069. Epub
2015 Jan 1. PubMed PMID: 25593643; PubMed Central PMCID: PMC4286749.


3: Wang ZH, Hsu HW, Chou JC, Yu CH, Bau DT, Wang GJ, Huang CY, Wang PS, Wang SW.
Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human
prostate cancer cells. Anticancer Res. 2015 Jan;35(1):191-9. PubMed PMID:
25550551.


4: Adachi Y, Kanbayashi Y, Harata I, Ubagai R, Takimoto T, Suzuki K, Miwa T,
Noguchi Y. Petasin activates AMP-activated protein kinase and modulates glucose
metabolism. J Nat Prod. 2014 Jun 27;77(6):1262-9. doi: 10.1021/np400867m. Epub
2014 May 28.
5: Wang GJ, Lin YL, Chen CH, Wu XC, Liao JF, Ren J. Cellular calcium regulatory
machinery of vasorelaxation elicited by petasin. Clin Exp Pharmacol Physiol. 2010
Mar;37(3):309-15. doi: 10.1111/j.1440-1681.2009.05283.x. Epub 2009 Aug 28. PubMed
PMID: 19719750.


6: Shih CH, Huang TJ, Chen CM, Lin YL, Ko WC. S-Petasin, the Main Sesquiterpene
of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses
Ovalbumin-Induced Airway Hyperresponsiveness. Evid Based Complement Alternat Med.
2011;2011:132374. doi: 10.1093/ecam/nep088. Epub 2011 Feb 10. PubMed PMID:
19641087; PubMed Central PMCID: PMC3094704.


7: Sheykhzade M, Smajilovic S, Issa A, Haunso S, Christensen SB, Tfelt-Hansen J.
S-petasin and butterbur lactones dilate vessels through blockage of voltage gated
calcium channels and block DNA synthesis. Eur J Pharmacol. 2008 Sep
28;593(1-3):79-86. doi: 10.1016/j.ejphar.2008.07.004. Epub 2008 Jul 10. PubMed
PMID: 18655785.
8: Thomet OA, Wiesmann UN, Schapowal A, Bizer C, Simon HU. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus. Biochem Pharmacol. 2001 Apr 15;61(8):1041-7. doi: 10.1016/s0006-2952(01)00552-4. PMID: 11286996.
PubChem Compound 5281526
Last Modified Dec 23 2021
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